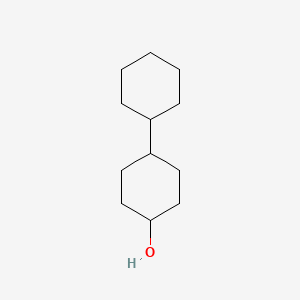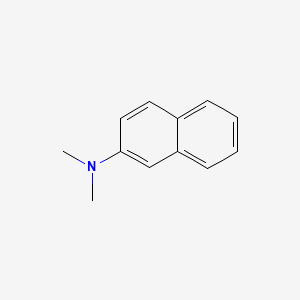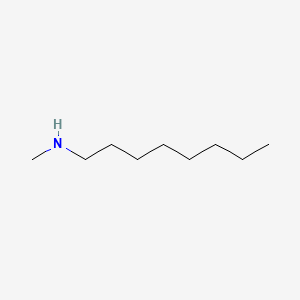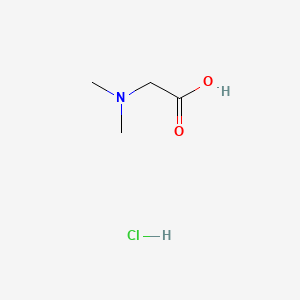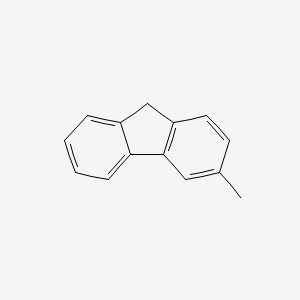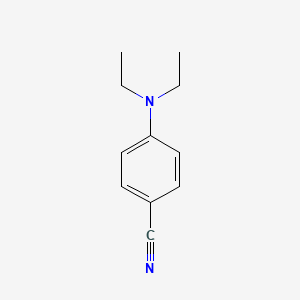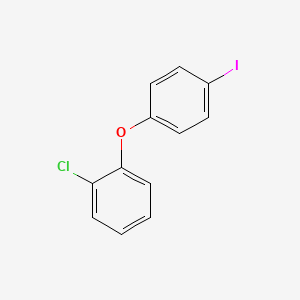
1-Chloro-2-(4-iodophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(4-iodophenoxy)benzene is an organic compound with the molecular formula C12H8ClIO It is a halogenated aromatic ether, characterized by the presence of chlorine and iodine atoms attached to a benzene ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(4-iodophenoxy)benzene typically involves the reaction of 1-chloro-2-hydroxybenzene with 4-iodophenol in the presence of a suitable base and a coupling agent. The reaction conditions often include:
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Coupling Agent: Copper(I) iodide (CuI) or palladium catalysts
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures, typically around 100-150°C
The reaction proceeds through the formation of an ether linkage between the phenolic hydroxyl group of 4-iodophenol and the chlorine-substituted benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(4-iodophenoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted aromatic ethers or phenols.
Oxidation Reactions: Formation of quinones or other oxidized aromatic compounds.
Reduction Reactions: Formation of dehalogenated aromatic compounds.
Scientific Research Applications
1-Chloro-2-(4-iodophenoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of diagnostic agents or therapeutic compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(4-iodophenoxy)benzene depends on its specific application
Electrophilic Aromatic Substitution: The halogen atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds.
Hydrogen Bonding: The ether linkage and halogen atoms can form hydrogen bonds with biological molecules, influencing their activity.
Van der Waals Interactions: The aromatic ring can engage in van der Waals interactions with other aromatic systems, affecting molecular recognition and binding.
Comparison with Similar Compounds
1-Chloro-2-(4-iodophenoxy)benzene can be compared with other halogenated aromatic ethers, such as:
1-Chloro-2-(4-bromophenoxy)benzene: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the different halogen.
1-Chloro-2-(4-fluorophenoxy)benzene: Contains a fluorine atom instead of iodine. Fluorine’s smaller size and higher electronegativity can lead to distinct chemical properties.
1-Chloro-2-(4-chlorophenoxy)benzene: Both halogen atoms are chlorine, which can result in different reactivity patterns compared to the iodine-containing compound.
The uniqueness of this compound lies in the presence of both chlorine and iodine atoms, which can impart unique reactivity and properties compared to its analogs.
Properties
IUPAC Name |
1-chloro-2-(4-iodophenoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClIO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMCGEUNFUCHBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



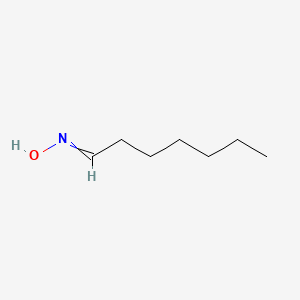
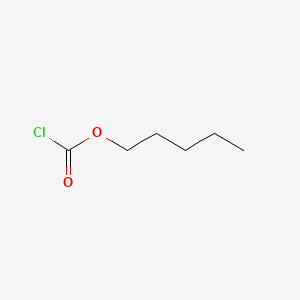

![Methyl [(dimethoxyphosphinothioyl)thio]acetate](/img/structure/B1359934.png)
